Leptin (93-105) (human)

Description

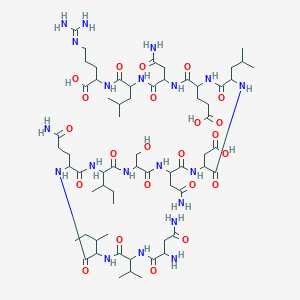

Leptin, a 16 kDa non-glycosylated peptide hormone encoded by the obese (ob) gene, regulates energy homeostasis, appetite, and metabolic processes . The fragment Leptin (93-105) (human) corresponds to residues 93–105 of the full-length leptin protein, a region implicated in receptor binding and signaling modulation. Leptin is synthesized predominantly in adipocytes but is also expressed in placental syncytiotrophoblasts , ovarian granulosa cells , and other tissues, highlighting its pleiotropic roles in reproduction, immunity, and cancer .

Properties

Molecular Formula |

C64H110N20O23 |

|---|---|

Molecular Weight |

1527.7 g/mol |

IUPAC Name |

4-[[2-[[2-[[4-amino-2-[[2-[[2-[[5-amino-2-[[2-[[2-[(2,4-diamino-4-oxobutanoyl)amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-[[4-amino-1-[[1-[[1-carboxy-4-(diaminomethylideneamino)butyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C64H110N20O23/c1-11-30(9)49(83-53(96)33(15-17-42(66)86)74-61(104)50(31(10)12-2)84-60(103)48(29(7)8)82-51(94)32(65)22-43(67)87)62(105)81-41(26-85)59(102)79-39(24-45(69)89)57(100)80-40(25-47(92)93)58(101)77-36(20-27(3)4)54(97)73-34(16-18-46(90)91)52(95)78-38(23-44(68)88)56(99)76-37(21-28(5)6)55(98)75-35(63(106)107)14-13-19-72-64(70)71/h27-41,48-50,85H,11-26,65H2,1-10H3,(H2,66,86)(H2,67,87)(H2,68,88)(H2,69,89)(H,73,97)(H,74,104)(H,75,98)(H,76,99)(H,77,101)(H,78,95)(H,79,102)(H,80,100)(H,81,105)(H,82,94)(H,83,96)(H,84,103)(H,90,91)(H,92,93)(H,106,107)(H4,70,71,72) |

InChI Key |

OFDBWUQCFOBTMQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Fmoc Chemistry and Resin Selection

The synthesis of Leptin (93-105) predominantly employs Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis, a method refined for its compatibility with acid-labile side-chain protecting groups and high yields. The process begins with the selection of a resin, typically 2-chlorotrityl chloride or Rink amide resin, which anchors the C-terminal amino acid (arginine in this case). The Fmoc group protects the α-amino group of each successive amino acid, enabling stepwise elongation.

Key parameters include:

-

Coupling Reagents : DIC (N,N'-diisopropylcarbodiimide) with Oxyma Pure or HOBt (hydroxybenzotriazole) ensures efficient activation of Fmoc-amino acids.

-

Deprotection : Piperidine (20–30% in DMF) removes the Fmoc group after each coupling cycle.

-

Side-Chain Protection : Critical for residues like asparagine (Trt), glutamine (Trt), and arginine (Pbf).

Table 1: Amino Acid Sequence and Protecting Groups

| Position | Amino Acid | Protecting Group |

|---|---|---|

| 93 | Asn | Trt |

| 94 | Val | None |

| 95 | Ile | None |

| 96 | Gln | Trt |

| 97 | Ile | None |

| 98 | Ser | tBu |

| 99 | Asn | Trt |

| 100 | Asp | OtBu |

| 101 | Leu | None |

| 102 | Glu | OtBu |

| 103 | Asn | Trt |

| 104 | Leu | None |

| 105 | Arg | Pbf |

Microwave-Assisted Synthesis

Recent innovations leverage microwave irradiation to accelerate coupling and deprotection steps, reducing synthesis time from days to hours. For example, a study using a Biotage Alstra microwave synthesizer achieved 98% coupling efficiency for hydrophobic segments like Ile-Ser-Asn-Asp.

Challenges in Synthesis and Sequence-Specific Optimization

Aggregation and Solubility Issues

The hydrophobic residues (Ile-95, Ile-97, Leu-101/104) predispose Leptin (93-105) to aggregation during synthesis, necessitating optimized solvents. A mix of DMF/DCM (1:1) with 0.1 M HOBt improves solubility, while pseudoproline dipeptides at Ser-98 mitigate chain stacking.

Epimerization Risks

Aspartic acid (position 100) and glutamic acid (position 102) are prone to epimerization under basic conditions. Employing low-temperature (0–4°C) coupling with DIC/Oxyma minimizes racemization, preserving stereochemical integrity.

Cleavage and Global Deprotection

The final peptide-resin is treated with a cleavage cocktail (TFA:TIS:water:thioanisole = 92.5:2.5:2.5:2.5) for 2–4 hours to remove side-chain protections and release the peptide. Scavengers like triisopropylsilane (TIS) prevent alkylation by reactive carbocations.

Table 2: Cleavage Efficiency Under Different Conditions

| Condition | Purity (%) | Side Products Identified |

|---|---|---|

| TFA/TIS/water/thioanisole | 95.2 | <1% deletion sequences |

| TFA/EDT/anisole | 89.7 | 3% aspartimide formation |

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 5 μm, 250 × 4.6 mm) with a gradient of 0.1% TFA in acetonitrile/water achieves >99% purity. The trifluoroacetate salt form is isolated via lyophilization, yielding a white powder.

Mass Spectrometry Analysis

MALDI-TOF or ESI-MS confirms the molecular weight (1527.7 Da) and sequence. For instance, ESI-MS of Leptin (93-105) shows [M+H]⁺ at m/z 1528.7, matching theoretical values.

Recent Advances in Synthesis

Chemical Reactions Analysis

Types of Reactions: Leptin (93-105) can undergo various chemical reactions, including:

Oxidation: This can occur at methionine or cysteine residues if present.

Reduction: Disulfide bonds, if any, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to create analogs with modified properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: Site-directed mutagenesis in recombinant systems or chemical modification in synthetic peptides.

Major Products: The major products of these reactions depend on the specific modifications made. For example, oxidation can lead to sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.

Scientific Research Applications

Biochemical Properties and Mechanisms of Action

Leptin (93-105) is a peptide fragment derived from the full-length leptin protein. Research indicates that this fragment retains significant biological activity, influencing various physiological processes:

- Energy Homeostasis : Leptin regulates appetite and energy expenditure by acting on hypothalamic neurons. It promotes satiety and decreases food intake through signaling pathways that involve neuropeptide Y and pro-opiomelanocortin neurons .

- Metabolic Regulation : The peptide plays a role in glucose metabolism and insulin sensitivity. Studies have shown that leptin treatment can improve hyperglycemia and lipid profiles in individuals with leptin deficiency .

- Neuroprotective Effects : Leptin has been demonstrated to exert neuroprotective actions in models of neurodegenerative diseases such as Alzheimer's disease by reducing amyloid-beta levels and tau phosphorylation .

Clinical Applications

The therapeutic potential of Leptin (93-105) is being explored in various clinical contexts:

- Leptin Deficiency Syndromes : Recombinant human leptin is already approved for treating conditions like congenital leptin deficiency and lipoatrophy. These conditions are characterized by severe metabolic dysregulation due to low leptin levels .

- Weight Management : While the majority of obesity cases are linked to leptin resistance rather than deficiency, research is ongoing to evaluate the effectiveness of leptin analogs like Leptin (93-105) in weight management strategies .

Case Studies and Research Findings

Numerous studies have investigated the effects of Leptin (93-105) in both animal models and human subjects:

Mechanism of Action

Leptin (93-105) exerts its effects by binding to leptin receptors, primarily located in the hypothalamus of the brain. This binding activates several signaling pathways, including the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, which regulates gene expression related to appetite and energy expenditure. The peptide fragment retains some of the biological activities of full-length leptin, influencing metabolic processes and energy balance .

Comparison with Similar Compounds

Comparison with Similar Compounds

Leptin (93-105) shares structural and functional similarities with other metabolic hormones and peptide fragments. Below is a comparative analysis based on molecular properties, signaling pathways, and clinical relevance:

Table 1: Structural and Functional Comparison

Key Research Findings

Leptin vs. Ghrelin: Leptin suppresses appetite (anorexigenic), while ghrelin stimulates it (orexigenic) . In obesity, leptin resistance is common, whereas ghrelin levels inversely correlate with body weight . Both hormones modulate hypothalamic pathways but exert opposing effects on food reward signaling .

Leptin vs. Adiponectin :

- Leptin promotes pro-inflammatory responses, while adiponectin exhibits anti-inflammatory properties .

- In breast cancer, leptin upregulates estrogen metabolism and DNA adduct formation, whereas adiponectin may inhibit tumor progression .

Leptin Fragments vs. Full-length Leptin :

- Full-length leptin activates JAK2-STAT3 signaling via ObR, influencing neuroendocrine and immune functions .

- Shorter leptin fragments (e.g., 93–105) may lack full receptor agonism but could modulate downstream pathways, as seen in studies of leptin variants in endometriosis-associated infertility .

Contradictions and Uncertainties

- Dual Role in Cancer: Leptin promotes melanoma growth but may also exhibit antitumor effects in certain contexts ("obesity paradox") .

- Developmental Roles : Leptin may act as a growth factor in embryogenesis (e.g., zebrafish models), but its early developmental functions in mammals remain unclear .

Therapeutic Implications

- Leptin Resistance : Compounds like vitamins A/D improve leptin transport across the blood-brain barrier, suggesting adjunct therapies for obesity .

- Fragment-Based Therapies : Peptide analogs of leptin (e.g., 93–105) could offer targeted modulation of appetite or immune pathways with reduced off-target effects compared to full-length leptin.

Biological Activity

Leptin is a critical hormone primarily produced by adipose tissue, playing a vital role in regulating energy balance, body weight, and various metabolic processes. The specific fragment Leptin (93-105) represents a portion of the full leptin molecule and has garnered attention for its unique biological activities. This article explores the biological activity of Leptin (93-105), focusing on its mechanisms, effects on metabolism, and potential therapeutic applications.

Structure and Composition

Leptin is a 167-amino acid protein, with the fragment Leptin (93-105) comprising amino acids 93 to 105. This peptide has been identified as having significant biological activity related to weight regulation and energy homeostasis.

Leptin exerts its effects primarily through the central nervous system (CNS), particularly in the hypothalamus, where it influences appetite and energy expenditure. The biological activities of Leptin (93-105) can be summarized as follows:

- Appetite Regulation : Leptin signals satiety by acting on neurons that produce anorexigenic neuropeptides like Proopiomelanocortin (POMC) while inhibiting orexigenic neuropeptides such as Neuropeptide Y (NPY) .

- Energy Expenditure : It enhances sympathetic nervous system activity, which can increase energy expenditure through mechanisms such as thermogenesis in brown adipose tissue .

- Metabolic Effects : Leptin also plays a role in glucose metabolism and insulin sensitivity, with implications for conditions like obesity and diabetes .

Research Findings

Numerous studies have investigated the effects of Leptin (93-105). Below are key findings from various research efforts:

Case Studies

- Congenital Leptin Deficiency : Research has shown that individuals with congenital leptin deficiency exhibit severe obesity and metabolic dysregulation. Treatment with recombinant human leptin has demonstrated improvements in metabolic parameters .

- HIV-Associated Lipoatrophy : In patients suffering from lipoatrophy due to HIV or antiretroviral therapy, leptin treatment has been shown to improve insulin sensitivity and lipid profiles within a short period .

Therapeutic Implications

The understanding of Leptin (93-105) opens avenues for potential therapeutic applications:

- Weight Management : Given its role in appetite suppression and energy expenditure, Leptin (93-105) could be explored as a treatment for obesity.

- Metabolic Disorders : Its effects on insulin sensitivity suggest potential use in treating type 2 diabetes and other metabolic disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.